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Compound of Interest

Compound Name: Axl-IN-17

Cat. No.: B12387825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Axl-IN-17, a potent and

selective AXL receptor tyrosine kinase inhibitor, to investigate AXL-dependent signaling in Non-

Small Cell Lung Cancer (NSCLC).

Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical

mediator of cancer progression, metastasis, and drug resistance in various malignancies,

including NSCLC.[1][2][3] Overexpression of AXL in NSCLC is associated with a poor

prognosis and resistance to targeted therapies, particularly EGFR tyrosine kinase inhibitors

(TKIs).[2][4] Axl-IN-17 (also known as compound 13c) is a highly potent and selective, orally

active AXL inhibitor with a reported IC50 of 3.2 nM.[5][6] Its high selectivity and potency make it

an invaluable tool for elucidating the role of AXL signaling in NSCLC pathogenesis and for

exploring AXL inhibition as a therapeutic strategy.

Mechanism of Action
Axl-IN-17 exerts its effects by competitively binding to the ATP-binding pocket of the AXL

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling pathways. The primary signaling cascades downstream of AXL include

the PI3K/AKT and MEK/ERK pathways, which are crucial for cell proliferation, survival, and
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motility.[3] By blocking these pathways, Axl-IN-17 can inhibit tumor cell growth, migration, and

invasion.

Data Presentation
In Vitro Inhibitory Activity of Axl-IN-17 and Other
Selective AXL Inhibitors

Compound Target IC50 (nM) Cell Line Assay Type Reference

Axl-IN-17

(compound

13c)

AXL 3.2
Biochemical

Assay
Kinase Assay [5][6]

Axl-IN-17

(compound

13c)

MER >1000
Biochemical

Assay
Kinase Assay [7]

Axl-IN-17

(compound

13c)

TYRO3 >1000
Biochemical

Assay
Kinase Assay [7]

Axl-IN-17

(compound

13c)

MET 0.8
Biochemical

Assay
Kinase Assay [7]

BGB324

(Bemcentinib/

R428)

AXL 14
Biochemical

Assay
Kinase Assay [1][5]

TP-0903 AXL 27
Biochemical

Assay
Kinase Assay [1][4]

Cellular Activity of Axl-IN-17 and Other Selective AXL
Inhibitors in Cancer Cell Lines
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Compound Cell Line IC50 (µM) Assay Type Reference

BGB324

(Bemcentinib/R4

28)

H1299 (NSCLC) ~4 Growth Inhibition [5]

BGB324

(Bemcentinib/R4

28)

Panel of 23

NSCLC cell lines

0.67 to >9.61

(median 2)
Cell Proliferation [6]

Axl-IN-17

(compound 13c)
BaF3/TEL-AXL <0.01 Anti-proliferative [7]

Axl-IN-17

(compound 13c)

MKN45 (Gastric

Cancer)
0.226 Anti-proliferative [7]

Axl-IN-17

(compound 13c)

EBC-1 (Lung

Cancer, MET

amplified)

0.120 Anti-proliferative [7]

Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in NSCLC
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Caption: AXL signaling pathway and the inhibitory action of Axl-IN-17.
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Experimental Workflow for Studying Axl-IN-17 Effects in
NSCLC Cells

Select NSCLC Cell Lines
(e.g., A549, H1299, PC9)

Treat cells with Axl-IN-17
(dose-response and time-course)

Cell Viability Assay
(MTT / CellTiter-Glo)

Western Blot Analysis
(p-AXL, p-AKT, p-ERK)

Migration/Invasion Assay
(Transwell Assay)

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of Axl-IN-17 in NSCLC.

Experimental Protocols
Note: These protocols are generalized and may require optimization for specific NSCLC cell

lines and experimental conditions.

Protocol 1: Cell Viability Assay (Adapted from
Ramkumar et al., 2021)[6]
This protocol is to determine the effect of Axl-IN-17 on the proliferation of NSCLC cells.

Materials:

NSCLC cell lines (e.g., A549, H1299, PC-9)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)
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Axl-IN-17 (stock solution in DMSO)

96-well clear or white-bottom plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit

DMSO

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count NSCLC cells.

Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Treatment:

Prepare serial dilutions of Axl-IN-17 in complete growth medium from the DMSO stock.

Ensure the final DMSO concentration is consistent across all wells and does not exceed

0.1%.

Remove the medium from the wells and add 100 µL of the Axl-IN-17 dilutions or vehicle

control (medium with DMSO) to the respective wells.

Incubate for 72-120 hours at 37°C in a 5% CO2 incubator.

Measurement of Cell Viability:

For MTT Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C until formazan crystals form.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® Assay:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Read the luminescence using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the percentage of viability against the log of the Axl-IN-17 concentration to determine

the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of AXL Signaling
Pathway (Adapted from Liu et al., 2018)
This protocol is to assess the effect of Axl-IN-17 on the phosphorylation status of AXL and its

downstream effectors, AKT and ERK.

Materials:

NSCLC cell lines

Complete growth medium

Axl-IN-17

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AXL, anti-AXL, anti-phospho-AKT, anti-AKT, anti-

phospho-ERK, anti-ERK, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of Axl-IN-17 or vehicle control for a specified time

(e.g., 2, 6, 24 hours).

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.

Scrape the cells and collect the lysate.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.
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Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Incubate the membrane with ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Transwell Migration and Invasion Assay
(Adapted from Le et al., 2021)
This protocol is to evaluate the effect of Axl-IN-17 on the migratory and invasive potential of

NSCLC cells.

Materials:

NSCLC cell lines

Serum-free medium
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Complete growth medium (as a chemoattractant)

Axl-IN-17

Transwell inserts (8 µm pore size) for 24-well plates

Matrigel (for invasion assay)

Cotton swabs

Methanol

Crystal violet staining solution

Microscope

Procedure:

Preparation of Transwell Inserts:

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel

diluted in serum-free medium and allow it to solidify at 37°C. For the migration assay, no

coating is needed.

Rehydrate the inserts with serum-free medium.

Cell Seeding and Treatment:

Harvest NSCLC cells and resuspend them in serum-free medium containing different

concentrations of Axl-IN-17 or vehicle control.

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.

Add complete growth medium to the lower chamber as a chemoattractant.

Incubation:

Incubate the plates at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell

line's migratory/invasive capacity.
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Staining and Quantification:

After incubation, carefully remove the non-migrated/non-invaded cells from the upper

surface of the insert with a cotton swab.

Fix the cells that have migrated/invaded to the lower surface of the membrane with

methanol for 10 minutes.

Stain the cells with crystal violet solution for 15-20 minutes.

Gently wash the inserts with water.

Allow the inserts to air dry.

Data Analysis:

Count the number of migrated/invaded cells in several random fields of view under a

microscope.

Calculate the average number of cells per field and compare the different treatment

groups to the control.

Conclusion
Axl-IN-17 is a valuable pharmacological tool for investigating the complex role of AXL signaling

in NSCLC. The provided application notes and protocols offer a framework for researchers to

design and execute experiments to explore the therapeutic potential of AXL inhibition in this

challenging disease. Careful optimization of these protocols for specific experimental systems

is recommended to ensure robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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